3-(4-Chloro-3-methylphenyl)propanoic acid
Overview
Description
3-(4-Chloro-3-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11ClO2 It is a derivative of propanoic acid, where the phenyl ring is substituted with a chlorine atom at the fourth position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-3-methylphenyl)propanoic acid typically involves the Friedel-Crafts alkylation of 4-chloro-3-methylbenzene with propanoic acid derivatives. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Friedel-Crafts Alkylation:
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chloro-3-methylphenyl)propanoic acid undergoes various chemical reactions, including:
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Oxidation:
- Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
- Conditions: Acidic or basic medium
- Products: Corresponding carboxylic acids or ketones
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Reduction:
- Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
- Conditions: Anhydrous solvents
- Products: Alcohols or alkanes
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Substitution:
- Reagents: Halogenating agents (e.g., SOCl2, PCl5)
- Conditions: Room temperature to reflux
- Products: Halogenated derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Thionyl chloride at room temperature
Major Products:
Oxidation: this compound to this compound derivatives
Reduction: 3-(4-Chloro-3-methylphenyl)propanol
Substitution: 3-(4-Chloro-3-methylphenyl)propionyl chloride
Scientific Research Applications
3-(4-Chloro-3-methylphenyl)propanoic acid has several applications in scientific research:
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Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
-
Medicine:
- Explored as a precursor for the development of pharmaceutical compounds.
- Studied for its potential therapeutic effects in various diseases.
-
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
-
Molecular Targets:
- Enzymes involved in metabolic pathways
- Receptors on cell membranes
-
Pathways Involved:
- Inhibition of enzyme activity
- Modulation of receptor signaling pathways
Comparison with Similar Compounds
3-(4-Chloro-3-methylphenyl)propanoic acid can be compared with other similar compounds, such as:
-
3-(4-Chlorophenyl)propanoic acid:
- Similar structure but lacks the methyl group at the third position.
- Different reactivity and biological activity.
-
3-(4-Methylphenyl)propanoic acid:
- Similar structure but lacks the chlorine atom at the fourth position.
- Different chemical properties and applications.
-
3-(4-Methoxyphenyl)propanoic acid:
- Similar structure but has a methoxy group instead of a chlorine atom.
- Different solubility and reactivity.
Uniqueness: The presence of both chlorine and methyl substituents on the phenyl ring of this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLIPGMIRVJYFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675433 | |
Record name | 3-(4-Chloro-3-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086386-05-1 | |
Record name | 3-(4-Chloro-3-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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